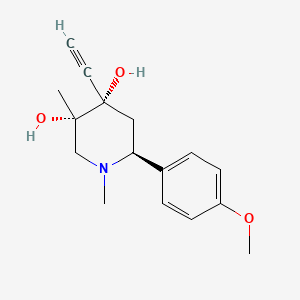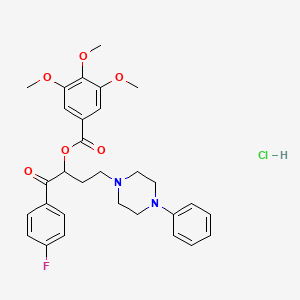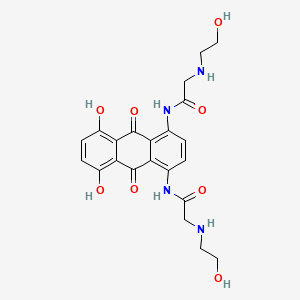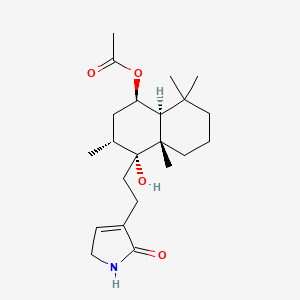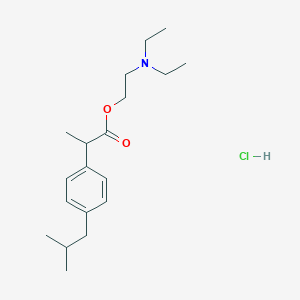
Diethylaminoethyl ibuprofen hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminoethyl ibuprofen hydrochloride is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the anti-inflammatory properties of ibuprofen with the enhanced solubility and bioavailability provided by the diethylaminoethyl group. It is primarily used in pharmaceutical formulations to improve the delivery and efficacy of ibuprofen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminoethyl ibuprofen hydrochloride typically involves the reaction of ibuprofen with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Diethylaminoethyl ibuprofen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted ibuprofen derivatives.
Aplicaciones Científicas De Investigación
Diethylaminoethyl ibuprofen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate anti-inflammatory effects.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of ibuprofen.
Industry: Applied in the formulation of topical and oral pharmaceutical products
Mecanismo De Acción
The mechanism of action of diethylaminoethyl ibuprofen hydrochloride is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: The parent compound with similar anti-inflammatory properties but lower solubility.
Naproxen: Another NSAID with a longer half-life but different side effect profile.
Ketoprofen: Similar in action but with a higher risk of gastrointestinal side effects
Uniqueness
Diethylaminoethyl ibuprofen hydrochloride stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it more effective in delivering therapeutic effects at lower doses, reducing the risk of side effects .
Propiedades
| 106492-87-9 | |
Fórmula molecular |
C19H32ClNO2 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H |
Clave InChI |
CWKBMJZHISTTCK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


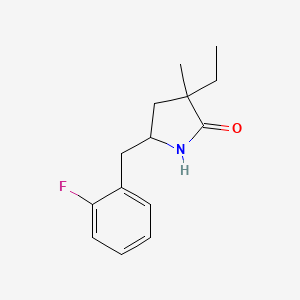
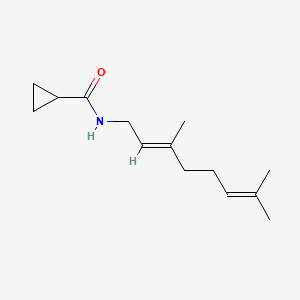
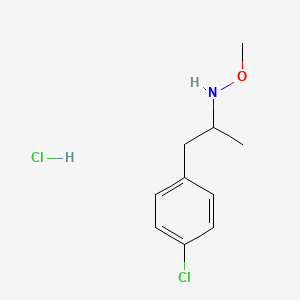
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)


